Janoxepin
Description
Contextualization within Natural Product Research
The discovery of Janoxepin is rooted in the broader scientific effort to identify novel, bioactive compounds from natural sources, particularly from microorganisms which are known for their complex and diverse chemical arsenals.
Origin and Isolation from Fungal Species
This compound was first isolated from the fungus Aspergillus janus. researchgate.netresearchgate.netresearchgate.net Specifically, it was obtained from the strain Aspergillus janus IBT 22274, which was cultivated on a yeast extract sucrose (B13894) (YES) medium. researchgate.netnih.gov The isolation process involves extracting the fungal culture to separate its various metabolic products, leading to the identification of this compound as a novel oxepine derivative. researchgate.netresearchgate.net A distinguishing feature of this compound's structure is the incorporation of a rare D-leucine (B559557) residue. researchgate.netresearchgate.netnih.gov
Classification within Oxepine-Pyrimidinone-Ketopiperazine Nonribosomal Peptides (OPK NRPs) and Meroterpenoids
This compound is chemically classified as an Oxepine-Pyrimidinone-Ketopiperazine Nonribosomal Peptide (OPK NRP). researchgate.netscribd.com This classification points to its complex structure, which features a core scaffold combining an oxepine ring, a pyrimidinone ring, and a ketopiperazine moiety. OPK NRPs are a relatively rare class of natural products that have been exclusively isolated from fungal sources. researchgate.netscribd.com These compounds are biosynthesized by nonribosomal peptide synthetases (NRPSs), large enzyme complexes that can incorporate non-proteinogenic amino acids, such as the D-leucine found in this compound. scribd.com
The broader family of OPK NRPs is further categorized into types based on the number of rings and the conjugation systems within their molecular backbone. researchgate.netscribd.com While this compound belongs to this specific peptide family, the term meroterpenoid is also used to describe a large class of fungal metabolites that are of mixed biosynthetic origin, often combining polyketide and terpenoid pathways. Although OPK NRP is the more precise classification for this compound, it exists within the vast and diverse landscape of fungal meroterpenoids.
Initial Research Findings and Biological Significance in Preclinical Models
Following its isolation and structural elucidation, this compound was subjected to various bioassays to determine its potential biological activities. These initial preclinical screenings have revealed specific areas of interest, particularly its effect against the malaria parasite.
Early Reports on Antiplasmodial Activities in Plasmodium falciparum Models
One of the most significant findings from early research is this compound's antiplasmodial activity. researchgate.net The compound was tested against the 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. researchgate.netresearchgate.netnih.govdiva-portal.org In these in vitro studies, this compound demonstrated inhibitory effects on the parasite's growth. researchgate.netscribd.comnih.gov
Table 1: Antiplasmodial Activity of Compounds from Aspergillus janus
| Compound | Target Organism | Strain | Reported IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | Plasmodium falciparum | 3D7 | < 28 µg/mL | scribd.com |
| This compound | Plasmodium falciparum | 3D7 | 28 µg/mL | researchgate.net |
| Brevicompanine B | Plasmodium falciparum | 3D7 | 35 µg/mL | researchgate.net |
Brevicompanine B, another metabolite isolated from the same Aspergillus janus culture, also exhibited antiplasmodial activity. researchgate.net These findings highlight the potential of fungal metabolites like this compound as starting points for antimalarial drug discovery.
Exploration of Other Preclinical Bioactivities
In addition to its antiplasmodial effects, this compound was evaluated for other potential bioactivities, though these have been less pronounced.
Antifungal and Antibacterial Activity: In preclinical assays, this compound did not show notable antifungal activity in a disc diffusion assay, nor did it exhibit activity in antibacterial tests. researchgate.netscribd.com This is consistent with findings for some related OPK NRPs, such as oxepinamides A–C, which were inactive against Candida albicans. scribd.com However, it is worth noting that other compounds within the broader OPK NRP class have shown activity against certain plant-pathogenic fungi. researchgate.netscribd.com
Cytotoxicity in Cancer Cell Lines: The exploration of this compound's cytotoxic potential against cancer cell lines has been limited. While many natural products are screened for anticancer properties, there is no significant activity reported for this compound itself in this area. Related compounds, such as brevianamides L, O, and P, and circumdatins A and B, also showed no significant cytotoxicity in various human cancer cell line panels. researchgate.net One related compound, protuboxepin A, did show weak growth inhibitory activity against a small panel of cell lines, but this does not directly apply to this compound. scribd.com
Table 2: Summary of Other Preclinical Bioactivities of this compound
| Activity Type | Assay Description | Result | Reference |
|---|---|---|---|
| Antifungal | Disc diffusion assay | No activity observed | researchgate.netscribd.com |
| Antibacterial | General assays | No activity observed | researchgate.net |
| Cytotoxicity | Cancer cell line screening | No significant activity reported | researchgate.net |
Compound Index
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Asperloxin A |
| Brevianamide L |
| Brevianamide O |
| Brevianamide P |
| Brevicompanine B |
| Chrysopiperazine A |
| Chrysopiperazine B |
| Cinereanin |
| Circumdatin A |
| Circumdatin B |
| Circumdatin L |
| Dihydrocinereain |
| This compound |
| Oxepinamide A |
| Oxepinamide B |
| Oxepinamide C |
| Oxepinamide D |
| Oxepinamide E |
| Oxepinamide F |
| Oxepinamide G |
| Oxepinamide H |
| Oxepinamide I |
| Oxepinamide J |
| Oxepinamide K |
| Protuboxepin A |
| Protuboxepin B |
| Protuboxepin C |
| Protuboxepin D |
| Protuboxepin F |
| Protuboxepin G |
| Varioloid A |
| Varioloid B |
| Varioxepine A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4Z,7S)-7-(2-methylpropyl)-4-(2-methylpropylidene)-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione |
InChI |
InChI=1S/C19H23N3O3/c1-11(2)9-14-16-21-18-13(7-5-6-8-25-18)19(24)22(16)15(10-12(3)4)17(23)20-14/h5-9,11-12,15H,10H2,1-4H3,(H,20,23)/b14-9-/t15-/m0/s1 |
InChI Key |
QPNGJZKIEDZQIV-MZLJFPOFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N/C(=C\C(C)C)/C2=NC3=C(C=CC=CO3)C(=O)N12 |
Canonical SMILES |
CC(C)CC1C(=O)NC(=CC(C)C)C2=NC3=C(C=CC=CO3)C(=O)N12 |
Synonyms |
janoxepin |
Origin of Product |
United States |
Synthetic Methodologies and Strategies in Janoxepin Research
Total Synthesis Approaches to Janoxepin
The total synthesis of this compound has been a subject of significant research, leading to the development of several innovative synthetic routes. These approaches highlight the challenges associated with constructing its oxepine-pyrimidinone-ketopiperazine core.
Early Total Synthesis Strategies (e.g., Taylor's Group Contributions)
The first total synthesis of (±)-janoxepin was reported by the research group of Taylor in 2012. researchgate.netthieme-connect.comacs.orgnih.govacs.org This initial approach established a foundational route that addressed the significant challenges in assembling the molecule's complex, fused-ring system. researchgate.netacs.org The cornerstones of their synthetic strategy included the preparation of a key pyrimidinone intermediate, the application of ring-closing metathesis to form the dihydro-oxepine ring, an aldol (B89426) reaction to introduce the enamide side-chain, and finally, the elaboration of the dihydro-oxepine to the oxepine. researchgate.netacs.orgnih.govacs.org
The synthesis commenced with readily available Boc-D-leucine, which was converted to a cyclic amidine over four steps. acs.org This amidine was then condensed with dimethyl allylmalonate to furnish the pyrimidinone core, although this step resulted in racemization at the stereogenic center. acs.org Subsequent O-allylation under Mitsunobu conditions provided the diallylated pyrimidinone, a crucial precursor for the ring-closing metathesis step. acs.org This early work not only achieved the synthesis of this compound but also provided access to analogues like dihydro-janoxepin and tetrahydro-janoxepin, demonstrating the versatility of the developed route. researchgate.netacs.orgnih.govacs.org
Convergent Synthesis through Fragment Coupling/Retro-Claisen Rearrangement Cascade
More recently, a convergent total synthesis of (+)-cinereain and (–)-janoxepin has been developed, employing a fragment coupling/retro-Claisen rearrangement cascade as a key strategic element. researchgate.netresearchgate.netnih.govwordpress.com This approach offers an alternative and efficient pathway to the complex heterocyclic core of these natural products. researchgate.netresearchgate.netnih.gov
The key step in this synthesis involves a one-pot cascade reaction. researchgate.networdpress.com This cascade is initiated by the cyclocondensation of two main fragments: a hindered 2-vinylcyclopropane-1-acyl fluoride (B91410) and an electron-deficient cyclic amidine. researchgate.netresearchgate.netnih.gov This initial coupling generates a reactive spiro[2-vinylcyclopropane-1,5′-pyrimidine-4′,6′-dione] intermediate. researchgate.netresearchgate.networdpress.com This intermediate then undergoes a spontaneous retro-Claisen rearrangement, a process that has been rationalized by DFT calculations, to directly form a 2,5-dihydrooxepin-fused heterotricyclic product. researchgate.netresearchgate.netnih.gov The final step to forge the challenging oxepine ring is a palladium-catalyzed β-hydride elimination of an allylic fluoride intermediate. researchgate.netresearchgate.netnih.gov This convergent strategy represents a significant advancement in the synthesis of this compound and related compounds. researchgate.networdpress.com
Key Synthetic Transformations and Enabling Reactions
The successful synthesis of this compound relies on a series of critical chemical transformations. These reactions are instrumental in constructing the key structural motifs of the molecule.
Pyrimidinone Preparation
The construction of the pyrimidinone ring is a fundamental step in the synthesis of this compound. researchgate.netacs.org In Taylor's synthesis, this was achieved through the condensation of a cyclic amidine, derived from D-leucine (B559557), with an allylmalonate derivative. acs.org The use of sodium methoxide (B1231860) as a base under anhydrous conditions proved effective for this transformation, yielding the desired pyrimidinone in good yield. acs.org The preparation of pyrimidinones (B12756618) is a common strategy in the synthesis of various heterocyclic compounds and natural products. researchgate.netrsc.org
Ring-Closing Metathesis (RCM) in Oxepine Ring Formation
Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic structures, including those found in many natural products. nih.govnumberanalytics.commedwinpublishers.comresearchgate.netthieme-connect.de In the synthesis of this compound, RCM was a key step for constructing the seven-membered dihydro-oxepine ring. researchgate.netthieme-connect.comacs.orgnih.gov The diallylated pyrimidinone precursor, when subjected to a second-generation Grubbs catalyst, underwent intramolecular metathesis to yield the desired dihydrooxepin core in high yield. thieme-connect.comnih.gov The efficiency and functional group tolerance of RCM make it an ideal choice for this critical cyclization. numberanalytics.commedwinpublishers.comresearchgate.net
Table 2: Ring-Closing Metathesis for Dihydrooxepin Formation
| Substrate | Catalyst | Product | Yield | Reference |
|---|
Aldol Introduction of Enamide Side-Chains
The introduction of the enamide side-chain is another crucial transformation in the synthesis of this compound. researchgate.netacs.orgnih.govacs.org This was accomplished via an aldol reaction. acs.orgwhiterose.ac.uk The dihydro-oxepine intermediate, possessing a ketopiperazine moiety, served as the nucleophile in an aldol addition reaction to introduce the side-chain. whiterose.ac.ukwhiterose.ac.uk Subsequent dehydration then formed the exocyclic Z-configured enamide. acs.org This sequence allows for the stereoselective installation of this important functional group. acs.org
Dihydro-oxepine Elaboration
The elaboration of a dihydro-oxepine intermediate was a cornerstone in the first total synthesis of (±)-Janoxepin. nih.govacs.org This approach became necessary after initial attempts to form the diene system of the oxepine ring through methods like double elimination from 1,2-dibromides proved unsuccessful, likely due to the inherent strain of the oxepine ring and the base-sensitivity of the intermediates. acs.orgnih.gov
The successful, albeit low-yielding, sequence was a stepwise process: acs.orgnih.gov
Allylic Oxidation : The dihydro-oxepine intermediate was treated with selenium dioxide (SeO₂), which resulted in allylic oxidation. This produced a mixture of the desired allylic alcohol and the corresponding ketone. acs.org
Reduction : The ketone byproduct could be converted back into the allylic alcohol using sodium borohydride (B1222165) (NaBH₄). nih.gov
Chlorination : The allylic alcohol was transformed into an allylic chloride using mesyl chloride. nih.gov
Elimination : The final step involved a dehydrohalogenation reaction mediated by tetrabutylammonium (B224687) fluoride (TBAF) to forge the oxepine ring, affording the target molecule in a 10% yield for this final step. nih.gov
This multi-step elaboration of a dihydro-oxepine precursor demonstrated a viable, if challenging, pathway to the core structure of this compound and its analogues, such as dihydro-janoxepin and tetrahydro-janoxepin. nih.govacs.org
Palladium-Catalyzed β-Hydride Elimination for Oxepin (B1234782) Ring Forging
A more recent and innovative approach to constructing the oxepine ring was developed during the asymmetric total syntheses of (–)-Janoxepin and (+)-Cinereain. wordpress.comnih.gov This strategy culminates in a palladium-catalyzed β-hydride elimination to form the strained seven-membered ring. wordpress.comresearchgate.net
The key transformation involves taking a 2,5-dihydrooxepin-fused heterotricyclic product, which is generated via a complex one-pot cascade reaction. nih.gov The final step to create the diene system of the oxepine is the palladium-catalyzed β-hydride elimination of an allylic fluoride intermediate. nih.govresearchgate.netresearchgate.net This method represents a significant advancement, providing a more direct and modern solution to the challenge of forging the oxepine ring. wordpress.comresearcher.life
Development of Synthetic Precursors and Intermediates
To better understand how this compound is produced in nature, researchers have synthesized a proposed biosynthetic precursor. whiterose.ac.ukresearchgate.net An efficient synthetic route was developed to create a novel enamine-containing pyrazino[2,1-b]quinazoline-3,6-dione. researchgate.netresearchgate.net It is hypothesized that this compound may be the intermediate from which the fungus Aspergillus janus constructs the oxepine ring system. whiterose.ac.uk The synthesis of this putative precursor and related compounds provides valuable chemical tools for future studies aimed at elucidating the complete biosynthetic pathway of the oxepine family of natural products. researchgate.net The key steps in the synthesis of this precursor involved amide coupling, construction of the pyrazino[2,1-b]quinazoline-3,6-dione core, and an aldol reaction to introduce the enamine side chain. researchgate.net
Challenges and Innovations in this compound Chemical Synthesis Research
The construction of the oxepine ring is the central challenge in the synthesis of this compound. researchgate.net The difficulty arises from the inherent strain and potential instability of the seven-membered diene system. acs.org Two distinct and successful strategies have emerged from total synthesis campaigns.
The first strategy, employed in the synthesis of racemic this compound, relies on the elaboration of a dihydro-oxepine intermediate . This is a stepwise introduction of the two double bonds and was only achieved after considerable experimentation showed that more direct double elimination strategies were not feasible. acs.orgwhiterose.ac.uk
The second, more recent strategy for the asymmetric synthesis of (–)-Janoxepin involves a fragment coupling/rearrangement cascade followed by a palladium-catalyzed elimination . nih.govresearchgate.net This approach begins with a one-pot cascade reaction involving a hindered 2-vinylcyclopropane-1-acyl fluoride and a cyclic amidine, which, following a retro-Claisen rearrangement, directly assembles a dihydrooxepin-fused core. wordpress.comnih.gov The synthesis is completed by forging the oxepine ring via a palladium-catalyzed β-hydride elimination of an allylic fluoride. nih.gov
| Strategy | Key Intermediate | Ring-Forming Reaction | Key Reagents | Reference |
|---|---|---|---|---|
| Dihydro-oxepine Elaboration | Dihydro-oxepine with one double bond | Stepwise allylic oxidation and elimination | SeO₂, NaBH₄, MsCl, TBAF | acs.orgnih.gov |
| Cascade and Pd-Catalyzed Elimination | Allylic fluoride on a dihydrooxepin core | Palladium-catalyzed β-hydride elimination | Palladium catalyst | nih.govresearchgate.net |
Maintaining stereochemical integrity is a critical aspect of synthesizing this compound, which is derived from D-leucine. acs.org In the first total synthesis, a significant challenge arose during the formation of the pyrimidinone core. mdpi.com The condensation reaction between an amidine derived from D-leucine and dimethyl allylmalonate resulted in complete racemization at the carbon atom originating from the amino acid. mdpi.com This loss of stereochemical information ultimately led to the synthesis of the racemic mixture, (±)-Janoxepin. mdpi.com
In contrast, the later asymmetric total synthesis of (–)-Janoxepin successfully navigated this challenge. wordpress.comnih.gov By employing a different synthetic design, researchers were able to achieve the first asymmetric total syntheses of (–)-Janoxepin and the related natural product (+)-cinereain, demonstrating effective stereochemical control throughout the process. wordpress.com While the specific step that avoids racemization is different due to the entirely different route, the success highlights a significant innovation in the field. The enzymatic reduction of a ketoester to a chiral alcohol with high enantiomeric excess has been noted as a key step in the synthesis of a related benzazepinone, showcasing a powerful method for establishing stereocenters that could be applicable in this context. vdoc.pub
| Synthetic Campaign | Starting Material Chirality | Key Step/Observation | Final Product Stereochemistry | Reference |
|---|---|---|---|---|
| First Total Synthesis (Taylor, 2012) | N-Boc-D-leucine | Condensation to form the pyrimidone led to total racemization. | Racemic (±)-Janoxepin | mdpi.com |
| Asymmetric Synthesis (Nay, 2022) | (Enantiopure precursors) | Successful fragment coupling/cascade strategy maintained stereointegrity. | Enantiopure (–)-Janoxepin | wordpress.comnih.gov |
Biosynthetic Pathway Investigations of Janoxepin
Proposed Biosynthetic Mechanisms
The formation of the Janoxepin core is thought to commence with simple amino acid precursors and proceed through a series of condensation and oxidative modification steps. This proposed pathway draws parallels with the biosynthesis of other fungal alkaloids.
Hypothesized Derivation from Anthranilic Acid and Diketopiperazine Condensation
The proposed biosynthesis of this compound begins with the formation of a diketopiperazine (DKP) ring. nih.gov This initial step involves the condensation of two amino acid residues, specifically two molecules of leucine (B10760876). nih.gov Following the formation of the DKP scaffold, it is proposed to undergo condensation with anthranilic acid. nih.govwhiterose.ac.uk This reaction sequence establishes the fundamental pyrazino[2,1-b]quinazoline-3,6-dione core structure, which serves as the precursor to the final this compound molecule. whiterose.ac.uk This hypothesis is supported by the common occurrence of this condensation strategy in the biosynthesis of numerous related oxepine-pyrimidinone-ketopiperazine (OPK) type nonribosomal peptides. nih.govresearchgate.net
Role of Oxidation and Epoxy Precursors in Oxepine Formation
A critical step in the proposed biosynthetic pathway is the formation of the seven-membered oxepine ring. It is hypothesized that after the initial condensation steps, the aromatic ring derived from anthranilic acid undergoes enzymatic oxidation. nih.gov This process is believed to form a highly reactive arene oxide or epoxy precursor. nih.govresearchgate.net The formation of such intermediates is a common strategy in natural product biosynthesis to facilitate subsequent rearrangements or ring-opening reactions. nih.gov In the context of this compound, the generation of this epoxy intermediate is the pivotal event that enables the expansion from a six-membered benzene (B151609) ring to the seven-membered oxepine ring system. nih.govwhiterose.ac.uk The transformation is considered an intriguing epoxidation and rearrangement sequence. whiterose.ac.uk
Benzene Oxide-Oxepine Tautomerism in Biosynthetic Context
The conversion of the epoxy precursor into the final oxepine ring is explained by the principle of benzene oxide-oxepine valence tautomerism. nih.govresearchgate.net This is a thermally or photochemically induced, reversible electrocyclic ring-opening reaction. nih.govnih.gov In this equilibrium, the benzene oxide can rearrange to form the more stable, though non-aromatic, oxepine structure. researchgate.netresearchgate.net This exact mechanism has been proposed for the biosynthesis of the related circumdatin alkaloids, where a benzene oxide intermediate undergoes a retro-pericyclic reaction to yield the final oxepine-containing products. nih.govresearchgate.net This tautomerism is a crucial chemical concept for understanding how organisms can construct the thermodynamically challenging seven-membered oxepine ring from a stable aromatic precursor. nih.govresearchgate.net
Table 1: Proposed Biosynthetic Steps for this compound
| Step | Precursor(s) | Key Transformation | Intermediate(s) | Product |
|---|---|---|---|---|
| 1 | 2x Leucine | Diketopiperazine formation | - | Leucine Diketopiperazine |
| 2 | Leucine Diketopiperazine, Anthranilic Acid | Condensation | - | Benzoyl Derivative |
| 3 | Benzoyl Derivative | Enzymatic Oxidation | Benzene Oxide (Arene Oxide) | Benzene Oxide Intermediate |
| 4 | Benzene Oxide Intermediate | Electrocyclic Ring Opening | - | This compound |
Enzymatic Components and Genetic Studies Related to Biosynthesis (General context for similar NRPs)
While the specific enzymes for this compound biosynthesis have not been individually characterized, the pathway is understood to be orchestrated by a nonribosomal peptide synthetase (NRPS) assembly line, complemented by specialized tailoring enzymes. The genes for these enzymes are typically organized in a contiguous biosynthetic gene cluster (BGC) within the fungal genome. frontiersin.orgnih.gov
NRPSs are large, modular mega-enzymes responsible for assembling peptides without the use of ribosomes. ontosight.aid-nb.info Each module is responsible for the incorporation of a single amino acid and is generally composed of a set of core domains: acs.orgnih.gov
Adenylation (A) Domain: This domain selects a specific amino acid (e.g., leucine or anthranilic acid) and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. nih.gov
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently attached to the T domain via a phosphopantetheine (Ppant) arm. nih.gov This flexible arm shuttles the substrate between the different catalytic domains of the NRPS.
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. ontosight.ai
Following the assembly of the core peptide by the NRPS machinery, a series of "tailoring" enzymes perform further chemical modifications. For this compound, the most critical tailoring step is the oxidation of the aromatic ring. This is likely carried out by a cytochrome P450 monooxygenase, an enzyme class well-known for catalyzing epoxidation reactions in the biosynthesis of many natural products. nih.govnih.gov Other tailoring enzymes, such as oxidoreductases, may also be involved.
Table 2: General Enzymatic Components in Nonribosomal Peptide Synthesis
| Enzyme/Domain | Function in Biosynthesis |
|---|---|
| NRPS Core Domains | |
| Adenylation (A) Domain | Selects and activates a specific amino acid. |
| Thiolation (T) Domain (PCP) | Covalently tethers and transports the activated amino acid and growing peptide chain. |
| Condensation (C) Domain | Catalyzes the formation of peptide bonds. |
| Optional NRPS Domains | |
| Epimerization (E) Domain | Converts an L-amino acid to its D-isomer. uniprot.org |
| Tailoring Enzymes | |
| Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions, such as the formation of epoxy/arene oxide precursors. nih.gov |
| Thioesterase (TE) Domain | Catalyzes the release of the final peptide from the NRPS assembly line, often involving cyclization. uniprot.org |
Research Methodologies for Elucidating Biosynthesis
A variety of advanced methodologies are employed to decipher the complex biosynthetic pathways of natural products like this compound. mpg.desnscourseware.org These techniques provide evidence for precursor incorporation, enzymatic function, and genetic organization.
Genomic and Genetic Approaches: The primary step is often genome mining to identify the putative BGC. oup.com This involves searching the producer organism's genome for sequences encoding NRPSs and associated tailoring enzymes. nih.govpnas.org Once a candidate BGC is found, its function can be confirmed through genetic manipulation, such as gene knockout experiments, which should abolish the production of the natural product, or through heterologous expression, where the entire BGC is transferred to and expressed in a different host organism to see if it produces the compound. rsc.org
Isotopic Labeling Studies: This classical and powerful technique provides definitive proof of precursor-product relationships. beilstein-journals.orgrsc.org The producing fungus is fed with precursors (e.g., leucine or anthranilic acid) that are labeled with stable isotopes like ¹³C or ¹⁴N. The final this compound product is then isolated, and the positions of the isotopic labels are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). bohrium.comnih.gov This allows researchers to trace the metabolic fate of each atom from the precursor to the final structure.
Biomimetic Synthesis: This approach involves attempting to replicate the proposed biosynthetic steps in a laboratory setting under abiotic conditions. nih.govchemrxiv.org A successful biomimetic synthesis that mimics the proposed pathway provides strong circumstantial evidence for its biological relevance. escholarship.orgrsc.orgmdpi.com For this compound, the synthesis of its putative biosynthetic precursor has been achieved to aid in the investigation of the proposed biomimetic oxepine formation. whiterose.ac.ukresearchgate.net
Proteomics and Chemoproteomics: Modern proteomics can identify which enzymes are actively being expressed by the organism during natural product formation. frontiersin.org Chemoproteomics goes a step further by using specialized chemical probes to directly identify enzymes that interact with specific substrates or intermediates in the pathway, which can rapidly accelerate the discovery of key biosynthetic genes. frontiersin.org
Table 3: Methodologies for Biosynthetic Pathway Elucidation
| Methodology | Description | Application to this compound/NRPs |
|---|---|---|
| Genome Mining | Computational analysis of genomic data to identify biosynthetic gene clusters (BGCs). | Identification of the NRPS gene cluster responsible for this compound synthesis in A. janus. |
| Gene Knockout | Targeted deletion or inactivation of a specific gene within the BGC. | To confirm the role of the identified BGC by observing the cessation of this compound production. |
| Isotopic Labeling | Feeding the organism labeled precursors and analyzing the product for label incorporation. | To confirm that anthranilic acid and leucine are the direct precursors of this compound. |
| Biomimetic Synthesis | Laboratory synthesis that mimics the proposed biosynthetic reactions. | To provide evidence for the feasibility of the proposed condensation and oxidative rearrangement steps. |
| Chemoproteomics | Using chemical probes to identify active enzymes interacting with substrates. | To directly identify the specific monooxygenase or other tailoring enzymes involved in oxepine ring formation. |
Mechanistic Research and Molecular Interactions of Janoxepin
Elucidation of Molecular Mechanisms in Preclinical Models
Research in this area for Janoxepin, based on the provided search results, appears to be focused on its synthesis and potential biological activities rather than detailed investigations into its cellular and subcellular targets or extensive receptor binding studies in preclinical models.
Investigation of Cellular and Subcellular Targets (General research area for drug discovery)
The general area of investigating cellular and subcellular targets is a crucial aspect of drug discovery, aiming to identify the specific molecules or organelles within a cell that a drug interacts with to produce its effect. nih.gov This can involve studying how a compound affects cellular processes, its localization within the cell, and its interaction with specific proteins or nucleic acids. While this compound has shown antiplasmodial effects thieme-connect.comresearchgate.net, detailed studies specifically identifying its cellular or subcellular targets in the context of this activity were not prominently found in the provided search results.
Receptor Binding and Ligand-Target Interaction Studies (in vitro/preclinical)
Receptor binding and ligand-target interaction studies are fundamental in preclinical research to quantify the binding affinity and selectivity of a compound for its intended biological target. nih.govnih.govresearchgate.net These in vitro studies help to understand how strongly a molecule binds to a receptor and how specific that interaction is compared to other potential targets. nih.govresearchgate.net Although this compound is a bioactive natural product thieme-connect.comresearchgate.net, specific data from in vitro or preclinical receptor binding and ligand-target interaction studies for this compound were not detailed in the provided search results. Research on other natural products with oxepane (B1206615) motifs highlights the importance of understanding their interactions with biological targets, such as the ability of some to reverse P-glycoprotein-mediated multidrug resistance or inhibit enzymes like iNOS and COX-2. semanticscholar.orgresearchgate.net
Computational Mechanistic Studies
Computational methods, particularly Density Functional Theory (DFT), have been valuable in understanding the chemical mechanisms involved in the synthesis and rearrangement of molecules containing the oxepine core found in this compound. ustc.edu.cnresearchgate.netacs.org
Density Functional Theory (DFT) Calculations for Reaction Selectivity and Pathway Elucidation (e.g., retro-Claisen rearrangement, cycloadditions)
DFT calculations have been applied to study the synthesis of this compound, specifically investigating reaction mechanisms like rhodium-catalyzed cycloaddition reactions. ustc.edu.cn These studies help to understand the energy barriers and preferred pathways for chemical transformations leading to the formation of the this compound scaffold. For instance, DFT calculations have been used to rationalize the spontaneous retro-Claisen rearrangement of an intermediate in the synthesis of this compound, highlighting the influence of temperature on reaction selectivity. researchgate.netresearchgate.net This indicates that computational chemistry plays a role in understanding the complex cascade reactions involved in constructing the unique structure of this compound.
DFT calculations have also been used more broadly in organic chemistry to study various reactions, including cycloadditions and rearrangements, to understand reaction selectivity and elucidate pathways. ustc.edu.cnacs.org This computational approach provides insights into transition states and energy profiles that are difficult to obtain experimentally.
Modeling of Arene Oxide/Oxepin (B1234782) Equilibria and Tautomerism
The oxepin ring system present in this compound can exist in valence tautomerism with its arene oxide form. researchgate.netresearchgate.netuni-marburg.de This equilibrium is a well-known phenomenon in the chemistry of these ring systems. Modeling studies, including those using computational methods, are employed to understand the dynamics and relative stabilities of the arene oxide and oxepin tautomers. researchgate.netresearchgate.net Research indicates that this equilibrium can be influenced by substituents and can involve processes like heavy-atom tunneling at low temperatures. researchgate.netresearchgate.net While the provided results discuss this equilibrium in the context of benzene (B151609) oxide/oxepin, its relevance to the this compound structure suggests that similar modeling approaches could be applied to understand the behavior of the oxepine core within the more complex this compound molecule. The biosynthesis of some natural products with oxepine derivatives has been proposed to involve a retro-pericyclic reaction from a benzene oxide intermediate, highlighting the biological relevance of this tautomerism. researchgate.net
Structure-Mechanism Relationship (SMR) Investigations
Structure-Mechanism Relationship (SMR) studies aim to correlate the structural features of a molecule with its mechanistic behavior, whether in a chemical reaction or a biological interaction. For this compound, SMR investigations would involve understanding how the specific arrangement of atoms and functional groups in its unique oxepine-pyrimidinone-ketopiperazine core influences its chemical reactivity, its potential interactions with biological targets, and ultimately its antiplasmodial activity. While the provided search results discuss the synthesis of this compound and its analogues researchgate.net, and the importance of structure-activity relationships (SAR) in drug discovery plos.org, explicit detailed SMR studies specifically for this compound linking its full complex structure to a biological mechanism were not prominently featured. However, the successful synthesis of this compound analogues suggests that structural modifications are being explored, which is a common approach in SMR studies to understand how changes in structure impact activity or mechanism. researchgate.net
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Analogue Design Research for Janoxepin
Synthesis and Characterization of Janoxepin Analogues and Derivatives
The total synthesis of this compound has been achieved, providing a route to prepare the natural product and various synthetic analogues. acs.orgnih.govacs.org Key steps in the synthesis include pyrimidinone preparation, ring-closing metathesis, aldol (B89426) introduction of an enamide, and dihydro-oxepine elaboration. acs.orgnih.gov This synthetic methodology has proven effective for generating a range of this compound analogues. acs.orgnih.govacs.org
Dihydro-Janoxepin and Tetrahydro-Janoxepin Derivatives
The synthetic route developed for this compound has been successfully employed to prepare reduced analogues, specifically dihydro-Janoxepin and tetrahydro-Janoxepin. acs.orgnih.govacs.org Dihydro-Janoxepin was obtained through imidate hydrolysis of a dihydro-oxepine intermediate, yielding a single enamine isomer with confirmed Z-configuration. acs.org Tetrahydro-Janoxepin was also synthesized by hydrogenating a dihydro-oxepine intermediate followed by imidate hydrolysis. acs.org These reduced forms represent key analogues for exploring the impact of the oxepine ring's saturation on activity.
Exploration of Other Oxepinamides and Related Natural Product Scaffolds
This compound belongs to a small family of pyrimidinone-annelated oxepine natural products, including cinereain and a number of other related compounds known as oxepinamides. acs.org These compounds, primarily isolated from fungal sources like Aspergillus and Penicillium species, share the characteristic oxepine-pyrimidinone-ketopiperazine (OPK) scaffold. researchgate.netuni-marburg.de Examples of related oxepinamides and natural products include oxepinamides A-K, brevianamides O-P, protuboxepins A-B, circumdatin A (asperloxin A), circumdatin B, cinereain, and varioloid B. acs.orgresearchgate.netnih.govsemanticscholar.orgnih.govresearchgate.net Some of these related compounds have shown biological activities, such as antiplasmodial activity and transcriptional activation on Liver X Receptor α (LXRα). researchgate.netnih.govnih.gov Exploring the structural diversity within this family provides insights for designing this compound analogues.
Design Principles for SAR Studies
Designing analogues for SAR studies involves systematically modifying the core structure of this compound to understand the contribution of different functional groups and structural features to its biological activity.
Systematic Modification of Key Structural Motifs
Systematic modification of key structural motifs is a fundamental principle in SAR studies. Although detailed data on specific modifications of this compound and their precise impact on activity is not extensively available in the provided sources, the synthesis of analogues like dihydro- and tetrahydro-Janoxepin indicates that altering the saturation of the oxepine ring is one area of investigation. acs.orgnih.govacs.org The synthetic route allows for the preparation of analogues, suggesting that variations can be introduced at different positions of the oxepine-pyrimidinone-ketopiperazine core. acs.orgnih.govacs.org Research on other compound classes with fused heterocyclic systems, such as quinazoline (B50416) derivatives and dibenzo-oxazepines, demonstrates that substitutions at various positions can significantly influence biological activity by affecting interactions with target molecules. nih.govresearchgate.net Applying similar systematic modification strategies to the pyrimidinone, ketopiperazine, and the D-leucine-derived side chain of this compound would be crucial for comprehensive SAR profiling.
Impact of Chiral Centers (e.g., D-leucine (B559557) residue) on Activity
This compound is notable for containing a rare D-leucine residue. researchgate.netnih.gov The presence of chiral centers within a molecule can significantly impact its biological activity, as different stereoisomers can interact differently with biological targets. The absolute configuration of chiral centers, such as the one derived from D-leucine in this compound, is critical for understanding the precise three-dimensional structure responsible for activity. nih.gov While the specific impact of the D-leucine chirality on this compound's antiplasmodial activity is not detailed in the provided snippets, the emphasis on determining the correct configuration of chiral centers in oxepine-pyrimidinone-ketopiperazine compounds highlights their importance in SAR studies within this class. nih.govresearchgate.net
Preclinical SAR Profiling
SAR for Antiplasmodial Activity in P. falciparum Assays
This compound has been identified as a compound with interesting antimalarial activities. researchgate.netresearchgate.net Studies have investigated the SAR of this compound and its analogues against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netresearchgate.netmdpi.comresearchgate.netmalariaworld.orgresearchgate.netnih.govuonbi.ac.keworktribe.com
While this compound itself was initially reported to not show antiplasmodial activity against P. falciparum, synthetic routes have been developed to create a number of this compound analogues, including dihydro-janoxepin and tetrahydro-janoxepin, to explore their potential. researchgate.netnih.gov
SAR investigations on related compound classes, such as brussonol derivatives and aminoquinolines, provide insights into structural features that can be crucial for antiplasmodial activity, which may be relevant to this compound analogues. For instance, studies on brussonol derivatives indicated that a bulky substituent at a specific position (R3) was favorable for inhibitory activity, while substitutions at other positions (R1, R2, R4) with groups like methoxy, bromine, or phenyl were tolerated or enhanced activity. mdpi.com In aminoquinolines, modifications to the diaminoalkane side chains and substituents at the 7-position significantly impacted activity against both chloroquine-sensitive and -resistant P. falciparum strains. nih.gov These findings suggest that the presence, size, and electronic nature of substituents at different positions on the this compound core and its peripheral groups are likely to play a critical role in determining antiplasmodial potency.
Further detailed research findings on specific this compound analogues and their antiplasmodial IC50 values are needed to construct a comprehensive SAR for this compound class against P. falciparum.
SAR for Other Biological Activities in in vitro Models (e.g., cytotoxicity, antifungal)
Beyond antiplasmodial activity, this compound and its analogues have been evaluated for other biological effects in in vitro models, including cytotoxicity and antifungal activity. researchgate.netresearchgate.netnih.govethz.chnih.govresearchgate.netpreprints.orgcabidigitallibrary.orgnih.govdigitellinc.complos.orgbuu.ac.thnih.gov
Some studies on this compound-related structures, such as diketopiperazine-type oxepines, have shown antifungal inhibitory potency against diverse fungi. ethz.ch Additionally, compounds with oxepine-pyrimidinone-ketopiperazine scaffolds, including oxepinamides L and M, have been evaluated for antibacterial and cytotoxic properties. researchgate.net
Research on other compound classes with structural features present in this compound, such as pyrimidinones (B12756618) and oxepines, has also provided SAR insights into cytotoxicity and antifungal activity. For example, studies on aglaroxin C analogues, which feature a pyrimidinone core, demonstrated that certain C-aryl substitutions led to improved potency against viral infection while maintaining low cytotoxicity. nih.gov The position and nature of substituents on the aryl rings were found to be important for activity and cytotoxicity profiles. nih.gov
Regarding antifungal activity, SAR studies on various heterocyclic compounds, including s-triazines and azole-based derivatives, have highlighted the importance of specific ring systems and substituents for efficacy against fungal strains like Candida and Cryptococcus. researchgate.netpreprints.orgnih.govdigitellinc.comnih.gov While direct SAR data specifically for this compound's antifungal activity is limited in the provided context, the presence of the oxepine and pyrimidinone rings in this compound suggests that modifications to these core structures and attached groups could influence antifungal properties, similar to findings in other heterocyclic antifungal agents.
Cytotoxicity evaluations are often conducted alongside antiplasmodial or antifungal assays to assess the selectivity of compounds. mdpi.comresearchgate.netuonbi.ac.keplos.org For instance, brussonol derivatives showed antiplasmodial activity with low cytotoxic activity on HepG2 cells, indicating a favorable selectivity index for some analogues. mdpi.com Similarly, some novel nucleoside analogues with antiplasmodial activity showed no significant cytotoxicity towards human cell lines. nih.gov These findings emphasize the importance of structural modifications that enhance target activity while minimizing toxicity to mammalian cells.
Further detailed SAR studies specifically on this compound analogues are needed to fully delineate the structural features responsible for cytotoxicity and antifungal activity and to identify modifications that could enhance selectivity for target pathogens over host cells.
Preclinical Pharmacological Research in Model Systems
In Vitro Efficacy Studies
Antiplasmodial Activity in Parasite Cultures
Janoxepin has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. researchgate.net Specifically, in studies utilizing the chloroquine-sensitive 3D7 strain, this compound has shown inhibitory effects. researchgate.netthieme-connect.comnih.gov
Isolated from the fungus Aspergillus janus, this compound was tested in antimicrobial assays and found to be active against Plasmodium falciparum 3D7. researchgate.net The reported IC50 value, the concentration at which the substance inhibits 50% of the parasite's growth, was 28 µg/mL. researchgate.net It is important to note that the compound precipitated in the test media during some experiments. researchgate.net The total synthesis of this compound has been reported, confirming its structure and allowing for further investigation of its antiplasmodial properties. thieme-connect.comnih.govresearchgate.net
Interactive Data Table: Antiplasmodial Activity of this compound
| Compound | Parasite Strain | IC50 (µg/mL) | Source |
|---|---|---|---|
| This compound | P. falciparum 3D7 | 28 | researchgate.net |
Cytotoxicity Screening in Cancer Cell Lines
The cytotoxic potential of this compound and its analogs has been evaluated in various cancer cell lines. While specific data on this compound's activity against murine lymphocytic leukemia is not detailed in the provided search results, the broader context of screening compounds from fungal sources against cancer cell lines is a common practice. biorxiv.orgmdpi.comjrespharm.com Research on related compounds, such as those from the fungus Aspergillus, has shown cytotoxic effects against different tumor cells. researchgate.net For instance, some oxepine-pyrimidinone-ketopiperazine type nonribosomal peptides, a class to which this compound belongs, have been evaluated for their cytotoxic properties. researchgate.netnih.gov However, detailed IC50 values for this compound against a panel of cancer cell lines are not explicitly available in the provided results.
Antifungal and Antibacterial Activity Assessments
In contrast to its antiplasmodial activity, this compound did not exhibit significant antifungal or antibacterial effects in the assays conducted. researchgate.net Studies on related fungal metabolites have sometimes shown weak antifungal activity, for example, against Candida albicans, but this compound itself was reported to be inactive in these antimicrobial screens. researchgate.netnih.gov
Other Bioactivity Investigations
Beyond its antiplasmodial and cytotoxic potential, the broader bioactivity of this compound and related compounds has been a subject of interest. researchgate.netnih.gov The unique structural features of this compound, including an oxepine ring and a rare d-leucine (B559557) residue, make it a candidate for various bioactivity screenings. researchgate.netnih.gov While specific anti-inflammatory or other antiparasitic activities for this compound are not detailed, the class of compounds to which it belongs, oxepine-pyrimidinone-ketopiperazine nonribosomal peptides, has been noted for exhibiting a range of promising bioactivities. researchgate.netnih.gov
Ex Vivo and Animal Model Studies
Efficacy in Relevant Disease Models
Information regarding the efficacy of this compound or its direct analogs in ex vivo or in vivo animal models for parasitic infections or cancer is limited in the provided search results. The primary focus of the available research has been on the in vitro antiplasmodial activity of this compound. researchgate.netthieme-connect.comnih.gov The development and use of animal models are crucial steps in preclinical research to evaluate the efficacy of potential drug candidates before human trials. researchgate.netmdpi.comsouthernresearch.org While the synthesis of this compound has been achieved, paving the way for such studies, reports on its performance in animal disease models are not present in the search results. thieme-connect.comnih.govresearchgate.netresearchgate.net
Computational and in Silico Research Applied to Janoxepin
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are fundamental in computational chemistry for understanding how molecules like janoxepin might interact with potential biological targets at an atomic level.
Prediction of Ligand-Target Interactions
Computational studies, including molecular docking, have been employed to predict the potential interactions of this compound and related compounds with biological macromolecules. These studies aim to identify possible protein targets and the ways in which this compound might bind to them. While specific protein targets for this compound itself are not extensively detailed in the provided search results regarding computational prediction, molecular docking has been used in studies involving related oxepine-containing compounds and other natural products to explore potential interactions with targets such as cysteine proteases like cruzain and SARS-CoV-2 Mpro. nih.govresearchgate.net The principle involves computationally placing the ligand (this compound or an analogue) into the binding site of a target protein and calculating the likelihood and strength of the resulting interaction based on scoring functions.
Elucidation of Binding Modes (if specific targets are identified for this compound or its analogs)
For this compound analogues or related scaffolds where specific biological targets have been identified, molecular docking and structural studies can elucidate the precise binding modes. For instance, studies on dipeptidyl nitriles, which share some structural features or therapeutic relevance with compounds explored in similar research areas as this compound, have utilized X-ray crystallography and molecular modeling to reveal how these inhibitors bind to cysteine proteases, including the formation of covalent bonds with catalytic residues. nih.gov While a specific crystal structure of this compound bound to a target is not provided in the search results, the application of these techniques to related compounds suggests their potential use in understanding this compound's interactions if a target is identified. The elucidation of binding modes provides insights into the key residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models correlating the structural properties of a set of compounds with their biological activities.
Development of Predictive Models for this compound Analogues
QSAR modeling can be applied to this compound analogues to predict their biological activities based on their chemical structures. By analyzing a series of this compound derivatives with known activities, QSAR models can identify the structural features that are important for activity. vsc.edu.invsc.edu.invsc.edu.in These models can then be used to predict the activity of new, untested this compound analogues, guiding the synthesis of compounds with potentially improved properties. While the search results mention QSAR in the context of other compound classes like quinazoline (B50416) derivatives and general heterocyclic drugs, highlighting its relevance in drug discovery and optimization, specific detailed findings on QSAR model development solely for this compound analogues are not provided. dokumen.pubacs.orgtandfonline.comresearchgate.net However, the principle of QSAR is directly applicable to a series of this compound analogues once sufficient activity data are available.
De Novo Design and Virtual Screening Approaches for this compound-like Scaffolds
De novo design and virtual screening are computational strategies used to discover new potential drug candidates.
De novo design involves building new molecular structures from scratch based on desired properties or interactions with a target site. Virtual screening, on the other hand, computationally sifts through large databases of existing compounds to identify those likely to bind to a particular biological target. researchgate.netresearchgate.net These approaches can be applied to identify novel compounds with this compound-like scaffolds or properties. Virtual screening, for instance, has been applied to screen natural products, including diketopiperazines which share some structural context with this compound, against targets like the SARS-CoV-2 Mpro. researchgate.netresearchgate.net This demonstrates the applicability of virtual screening to identify potential binders within natural product libraries or synthetically generated compound sets that might include this compound-like structures. De novo design could potentially be used to design entirely new molecules that mimic the key interaction features of this compound with a hypothesized target.
Integration of Computational Chemistry with Experimental Research
The integration of computational chemistry with experimental research is crucial for accelerating the discovery and understanding of compounds like this compound. nih.govresearchgate.netresearchgate.netresearchgate.netplantsjournal.com
Computational methods, such as DFT calculations, can be used to rationalize experimental observations, such as reaction mechanisms in the synthesis of this compound or its analogues. researchgate.netustc.edu.cn For example, DFT calculations were used to understand the retro-Claisen rearrangement step in the total synthesis of this compound. researchgate.net Molecular docking can guide the selection of compounds for experimental testing by predicting binding affinities and modes. researchgate.net Conversely, experimental data, such as biological activity assays or structural information (e.g., NMR, X-ray crystallography), are essential for validating computational models and refining predictions. nih.govethz.chresearchgate.net The iterative interplay between computational predictions and experimental validation leads to a more efficient and insightful research process. le.ac.uk Gas chromatography-Mass spectrometry (GC-MS) analysis, an experimental technique, has also identified this compound in plant extracts, demonstrating the role of analytical chemistry in identifying the presence of such compounds in natural sources, which can then be further studied computationally. plantsjournal.com
Future Research Directions and Open Questions in Janoxepin Studies
Advanced Synthetic Approaches
The existing synthetic routes to Janoxepin, while successful, provide a foundation for the development of more practical and versatile chemical strategies. Future work in this area will be essential for producing the quantities of this compound and its derivatives needed for extensive biological evaluation and for exploring its structure-activity relationships (SAR).
Development of More Efficient and Stereoselective Syntheses
The first total synthesis of (±)-Janoxepin was a notable achievement, utilizing key steps such as pyrimidinone preparation, ring-closing metathesis (RCM), and a dihydro-oxepine elaboration. nih.govacs.orgthieme-connect.com This foundational route demonstrated the feasibility of constructing the complex oxepine-pyrimidinone-ketopiperazine core. acs.org However, one of the significant challenges in this initial approach was the loss of stereoinformation during the synthesis, resulting in a racemic mixture. nih.govthieme-connect.com
A more recent and convergent total synthesis of (−)-Janoxepin has addressed the issue of stereoselectivity. researchgate.net This advanced strategy employs a one-pot cascade reaction initiated by the cyclocondensation of a hindered 2-vinylcyclopropane-1-acyl fluoride (B91410) with an electron-deficient cyclic amidine. This is followed by a spontaneous retro-Claisen rearrangement, a reaction whose mechanism has been rationalized by DFT calculations, directly affording a 2,5-dihydrooxepin-fused heterocycle. researchgate.netresearchgate.net This newer method represents a significant step forward in efficiency and stereocontrol.
| Synthetic Strategy | Key Reactions | Stereocontrol | Advantages | Challenges |
| Initial Racemic Synthesis | Pyrimidinone preparation, Ring-Closing Metathesis (RCM), Dihydro-oxepine elaboration | Resulted in racemic mixture (loss of stereoinformation) | Established feasibility of core construction | Lack of stereoselectivity, multi-step process |
| Convergent Enantioselective Synthesis | Fragment coupling, spontaneous retro-Claisen rearrangement cascade, Pd-catalyzed β-hydride elimination | High stereocontrol, yielding the natural (-) enantiomer | Convergent, one-pot cascade, higher efficiency | Requires specialized starting materials |
Scalable Production Methods for Research Quantities
A major bottleneck in the comprehensive biological study of novel natural products is the availability of material. While existing total syntheses have proven effective at the laboratory scale, they may not be readily adaptable for producing the gram-scale quantities required for advanced preclinical studies. researchgate.net Future efforts must focus on developing scalable and robust synthetic protocols.
This involves optimizing reaction conditions to be amenable to larger scales, replacing costly or hazardous reagents with more practical alternatives, and minimizing purification steps, such as chromatography. Methodologies that utilize one-pot or flow chemistry approaches could be particularly advantageous for scalable production. The convergent retro-Claisen rearrangement strategy, for instance, shows promise for scalability due to its one-pot nature, which reduces the number of intermediate isolation and purification steps. researchgate.net The ultimate goal is to establish a reliable and cost-effective supply chain for this compound and its key analogues to support ongoing and future research endeavors.
Comprehensive Biosynthetic Pathway Elucidation
The proposed biogenesis of this compound involves the epoxidation and subsequent rearrangement of a benzene (B151609) ring precursor to form the characteristic oxepine moiety. acs.org However, the specific enzymatic machinery responsible for constructing this complex molecule within its native producer, the fungus Aspergillus janus, remains unknown. nih.gov A complete elucidation of this pathway is a critical open question.
Identification of Key Enzymes and Genetic Clusters
Fungal secondary metabolites are typically synthesized by a series of enzymes whose genes are co-located on the chromosome in a biosynthetic gene cluster (BGC). nih.govnih.gov Identifying the this compound BGC within the Aspergillus janus genome is a primary objective. This can be achieved through genome mining, searching for sequences homologous to known enzymes involved in the synthesis of similar compounds. uu.nlresearchgate.net
Based on the biosynthesis of other fungal oxepinamides, the this compound pathway is hypothesized to involve a Non-Ribosomal Peptide Synthetase (NRPS) to assemble the peptide core and a cytochrome P450 monooxygenase to catalyze the crucial oxepine ring formation. acs.orgnih.gov
Hypothesized Key Enzymes in this compound Biosynthesis:
Non-Ribosomal Peptide Synthetase (NRPS): Responsible for assembling the core peptide structure from amino acid precursors, likely including a D-leucine (B559557) residue. nih.govnih.gov
Cytochrome P450 Monooxygenase: A versatile oxidase predicted to catalyze the key benzene epoxidation and rearrangement steps to form the oxepine ring. nih.gov
Tailoring Enzymes: Other enzymes such as methyltransferases, hydroxylases, or epimerases may be involved in post-NRPS modifications to yield the final this compound structure.
Once the putative BGC is identified, gene deletion and heterologous expression studies will be necessary to confirm the function of each gene and validate its role in this compound production. mdpi.com
Engineering of Biosynthetic Pathways for Analogue Production
With the this compound BGC in hand, the door opens to using synthetic biology and pathway engineering to produce novel analogues. The modular nature of NRPS enzymes makes them particularly amenable to engineering. nih.govresearchgate.net By swapping specific domains or modules within the this compound NRPS, it may be possible to incorporate different amino acid building blocks into the core structure, leading to a diverse library of new compounds. researchgate.net
Furthermore, the cytochrome P450 enzyme responsible for oxepine formation is a prime target for protein engineering. acs.org Mutagenesis studies could alter its substrate specificity or catalytic activity, potentially enabling the creation of analogues with modified oxidation patterns. This biosynthetic approach offers a powerful and sustainable alternative to chemical synthesis for generating structural diversity and potentially discovering compounds with improved potency or novel biological activities.
In-depth Mechanistic Characterization
This compound was initially identified on the basis of its antiplasmodial activity against the malaria parasite Plasmodium falciparum. nih.govacs.org However, beyond this initial observation, its specific molecular target and mechanism of action remain completely uncharacterized. This is a significant knowledge gap and a critical area for future investigation.
Understanding how this compound kills the malaria parasite is essential for its development as a potential therapeutic agent. Research should focus on identifying the cellular pathways and molecular targets it perturbs. Potential mechanisms of action, based on known antiplasmodial compounds, could include:
Inhibition of hemozoin polymerization. nih.gov
Disruption of mitochondrial function and membrane potential. nih.gov
Inhibition of essential parasitic enzymes, such as DNA gyrase or proteases. nih.govnih.gov
Interference with vital metabolic pathways, such as coenzyme A synthesis. researchgate.net
A combination of chemoproteomics, cellular imaging, and genetic approaches in P. falciparum will be required to pinpoint this compound's target. Elucidating its mechanism of action will not only guide the rational design of more potent analogues but also help anticipate and overcome potential resistance mechanisms.
Definitive Identification and Validation of Molecular Targets
A significant gap in the current knowledge of this compound is the definitive identification of its molecular target(s) responsible for its antiplasmodial activity. While its efficacy against Plasmodium falciparum has been established, the specific biochemical pathways or parasite proteins that this compound interacts with remain unknown. nih.gov Future research should prioritize target deconvolution studies to pinpoint these molecular partners. Methodologies such as affinity chromatography using immobilized this compound analogues, yeast two-hybrid screening, or computational docking studies based on its known structure could be employed to identify potential binding partners within the parasite.
Once putative targets are identified, validation will be a crucial next step. This can be achieved through various experimental approaches, including:
Genetic manipulation: Overexpression or knockout of the candidate target gene in P. falciparum to observe changes in sensitivity to this compound.
Biochemical assays: In vitro assays to confirm the direct binding of this compound to the purified target protein and to measure the functional consequences of this interaction, such as enzymatic inhibition or modulation of protein-protein interactions.
Structural biology: Co-crystallization of this compound with its target to elucidate the precise binding mode at the atomic level, which can guide the rational design of more potent and selective analogues.
Detailed Studies of Downstream Signaling Pathways
Following the identification and validation of this compound's molecular target(s), the subsequent step will be to delineate the downstream signaling pathways that are modulated by this interaction. Understanding these pathways is essential to comprehend the full cellular response to the compound. For instance, if this compound is found to inhibit a specific kinase, it will be critical to identify the substrates of that kinase and the subsequent signaling cascade that is disrupted.
Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and metabolomics can provide a global view of the cellular changes induced by this compound treatment in P. falciparum. These unbiased, systems-level approaches can reveal novel pathways affected by the compound and can help to build a comprehensive model of its mechanism of action. Investigating these downstream effects will not only provide deeper insight into this compound's antiplasmodial activity but may also uncover potential off-target effects and mechanisms of resistance.
Broadening the Scope of Preclinical Biological Evaluation
To date, the biological evaluation of this compound has been predominantly focused on its antiplasmodial effects. nih.govthieme-connect.com However, the complex chemical architecture of this compound suggests that it may possess a wider range of biological activities. Therefore, a crucial future direction is to broaden the scope of its preclinical evaluation into other disease contexts.
Investigation in Diverse Disease Models Beyond Initial Findings
Systematic screening of this compound in a variety of disease models is warranted. Given the structural motifs present in this compound, several areas of investigation appear promising:
Oncology: Many natural products with complex heterocyclic systems exhibit anticancer properties. This compound should be evaluated against a panel of human cancer cell lines representing different tumor types to identify any potential cytotoxic or cytostatic effects.
Neurodegenerative Diseases: The intricate structure of this compound could lend itself to interactions with targets in the central nervous system. Preliminary screening in cellular models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, could reveal neuroprotective or other relevant activities.
Inflammatory Disorders: The potential for this compound to modulate inflammatory pathways is another unexplored avenue. In vitro assays using immune cells, such as macrophages or lymphocytes, could be employed to assess its anti-inflammatory potential.
Exploration of Novel Therapeutic Applications (preclinical stage)
Should this compound demonstrate promising activity in any of these new disease models, further preclinical investigation would be the next logical step. This would involve progressing the compound into more complex in vitro models, such as 3D organoids or co-culture systems, and eventually into in vivo animal models of the specific disease. The goal of these studies would be to establish proof-of-concept for a new therapeutic application of this compound and to gather preliminary data on its efficacy and potential for further development.
Rational Design and Synthesis of Next-Generation Analogues
The existing synthesis of this compound and a small number of its analogues provides a solid foundation for the creation of a focused library of new derivatives. researchgate.netacs.org This will be essential for systematically exploring the structure-activity relationships (SAR) and for optimizing the compound's biological properties.
Optimization of Potency and Selectivity based on SAR
A systematic SAR study is urgently needed to understand which parts of the this compound molecule are critical for its antiplasmodial activity and to guide the design of analogues with improved potency and selectivity. The total synthesis route allows for the modification of various functional groups and stereocenters within the molecule. Key areas for modification could include:
The oxepine ring system
The pyrimidinone core
The ketopiperazine moiety
The side chains derived from D-leucine
By synthesizing a series of analogues with systematic variations at these positions and evaluating their biological activity, a detailed SAR map can be constructed. This will provide invaluable information for the rational design of next-generation compounds with enhanced potency against P. falciparum and improved selectivity over human cells, thereby increasing the therapeutic index.
Below is a hypothetical data table illustrating the type of information that would be generated from such a study.
| Compound | Modification | Antiplasmodial IC50 (nM) | Cytotoxicity (CC50) on Human Cells (µM) | Selectivity Index (CC50/IC50) |
| This compound | Parent Compound | Data to be determined | Data to be determined | Data to be determined |
| Analogue 1 | Dihydro-oxepine | Data to be determined | Data to be determined | Data to be determined |
| Analogue 2 | Tetrahydro-oxepine | Data to be determined | Data to be determined | Data to be determined |
| Analogue 3 | Modified Leucine (B10760876) Sidechain | Data to be determined | Data to be determined | Data to be determined |
| Analogue 4 | Substituted Pyrimidinone | Data to be determined | Data to be determined | Data to be determined |
This systematic approach to analogue synthesis and biological testing will be fundamental to advancing this compound from a promising natural product to a viable lead compound for drug development.
Incorporation of Novel Chemical Moieties for Enhanced Research Utility
The exploration of this compound's chemical structure provides a fertile ground for the incorporation of novel chemical moieties to enhance its utility as a research tool. The synthesis of this compound analogues has been a subject of study, with dihydro-janoxepin and tetrahydro-janoxepin being notable examples. researchgate.netacs.org These modifications, focused on the oxepine ring, suggest that this part of the molecule is a viable site for chemical alteration. The development of synthetic routes to access the core structure of this compound efficiently opens up possibilities for creating a diverse library of analogues. whiterose.ac.uk
Future research could strategically introduce a variety of chemical groups at specific positions to probe the structure-activity relationship (SAR) of this compound. For instance, the addition of fluorescent tags or biotin labels could create powerful molecular probes for visualizing the compound's localization within cells and identifying its binding partners. The synthesis of photoaffinity-labeled analogues, incorporating a photoreactive group, would enable the covalent cross-linking of this compound to its biological targets, facilitating their definitive identification.
Furthermore, the modular nature of this compound's synthesis allows for the systematic modification of its peripheral substituents. nih.gov By introducing moieties with varying electronic and steric properties, researchers can fine-tune the compound's pharmacological profile. For example, the incorporation of groups known to enhance cell permeability or reduce metabolic degradation could lead to analogues with improved pharmacokinetic properties, making them more effective research tools for in vivo studies. The creation of a focused library of such analogues would be invaluable for dissecting the molecular pharmacology of this compound and understanding the chemical determinants of its antiplasmodial activity. researchgate.net
Application of Emerging Technologies in this compound Research
The study of complex natural products like this compound is being increasingly propelled by the application of emerging technologies. These advanced tools offer unprecedented opportunities to investigate its mechanism of action, identify new therapeutic applications, and design novel analogues with enhanced properties.
Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies
While the structure of this compound was elucidated using one- and two-dimensional NMR spectroscopic methods and mass spectrometry, a deeper understanding of its dynamic interactions with biological systems necessitates the use of more advanced techniques. researchgate.net High-resolution NMR spectroscopy, for instance, can be employed to study the conformational changes in both this compound and its biological targets upon binding, providing critical insights into the molecular basis of its activity.
Advanced mass spectrometry imaging techniques could be utilized to map the distribution of this compound and its metabolites within tissues and even single cells. This would provide a spatiotemporal understanding of its pharmacokinetic and pharmacodynamic properties. Furthermore, the use of fluorescently tagged this compound analogues in conjunction with super-resolution microscopy could allow for the direct visualization of its subcellular localization and trafficking, shedding light on its mechanism of action at a cellular level.
Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the exploration of natural products like this compound. dypvp.edu.in These computational approaches can be trained on existing data from this compound and other antiplasmodial compounds to build predictive models for bioactivity. cas.org Such models can then be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing those with the highest predicted potency and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile for synthesis and experimental testing. acs.org
Q & A
Q. What are the foundational steps in the total synthesis of Janoxepin, and what challenges arise during stereochemical control?
this compound’s synthesis begins with leucine as the starting material, proceeding through a seven-step sequence to generate diene intermediates. Critical steps include Grubbs second-generation catalyst-mediated ring-closing metathesis (81% yield for dihydrooxepin) and TBAF-mediated dehydrohalogenation (10% yield for oxepin). Challenges include stereochemical isomerization during condensation and low yields in elimination steps due to competing byproducts .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For stereochemical analysis, chiral HPLC or X-ray crystallography is recommended. Purity is validated via HPLC with UV detection, as described in synthetic protocols .
Q. How is this compound’s antiplasmodial activity evaluated in preclinical studies?
Bioactivity is tested against Plasmodium falciparum 3D7 strains using in vitro assays, such as lactate dehydrogenase (LDH) activity measurements. Dose-response curves (IC₅₀ values) and cytotoxicity controls (e.g., human cell lines) are essential to confirm selective antiplasmodial effects .
Q. What are common byproducts observed during this compound synthesis, and how are they mitigated?
Byproducts include ketone derivatives (e.g., 16 ) from incomplete Riley oxidation and unidentified elimination byproducts. Mitigation strategies include optimizing reaction time/temperature, using sodium borohydride to reduce ketones back to alcohols, and chromatographic purification .
Q. Why is leucine chosen as the starting material for this compound synthesis?
Leucine provides the chiral backbone for the oxepin-pyrimidinone-ketopiperazine scaffold, ensuring compatibility with subsequent cyclization and functionalization steps. Its availability and cost-effectiveness also make it practical for multigram-scale synthesis .
Advanced Research Questions
Q. How can researchers address low yields in the TBAF-mediated dehydrohalogenation step of this compound synthesis?
Yield improvements may involve exploring alternative fluoride sources (e.g., KF/18-crown-6) or solvent systems (e.g., DMF/THF mixtures). Mechanistic studies using DFT calculations could identify transition-state barriers, guiding catalyst optimization .
Q. What methodologies resolve discrepancies in this compound’s reported bioactivity across studies?
Contradictory bioactivity data require rigorous replication of assay conditions (e.g., parasite strain, incubation time) and validation via orthogonal methods (e.g., flow cytometry for parasite viability). Meta-analyses of dose-response datasets can clarify confounding variables .
Q. How does the fragment coupling/retro-Claisen rearrangement approach enhance this compound synthesis efficiency?
This method simplifies oxepin ring formation by leveraging fragment coupling to pre-assemble subunits, followed by retro-Claisen rearrangement to establish the ketopiperazine motif. It reduces stereochemical complications compared to linear syntheses .
Q. What strategies ensure reproducibility in this compound’s synthetic protocols for independent laboratories?
Detailed reporting of reaction conditions (e.g., catalyst lot numbers, solvent purity) and open-access sharing of spectral data (NMR, HRMS) are critical. Collaborative verification via multi-lab studies can standardize protocols .
Q. How can computational modeling predict this compound’s binding mechanisms to malaria parasite targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations against Plasmodium enzymes (e.g., dihydroorotate dehydrogenase) can identify putative binding sites. Experimental validation via site-directed mutagenesis or SPR binding assays is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
